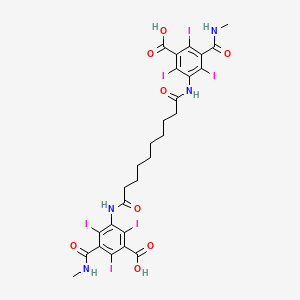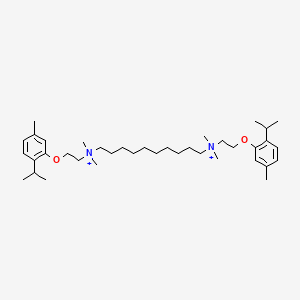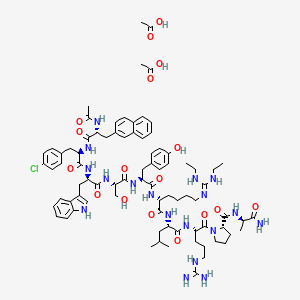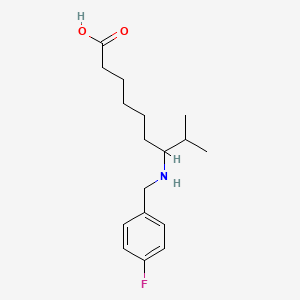
Zafuleptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafuleptine is a synthetic compound developed in the mid-1970s as an antidepressant. Despite its potential, it was never marketed. The compound is known by its proposed brand name, Thymeon. Chemically, it is identified as 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid, with the molecular formula C17H26FNO2 and a molar mass of 295.398 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zafuleptine involves several steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable nonanoic acid derivative under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Zafuleptine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Although not marketed, its antidepressant properties have been a subject of research, exploring its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Zafuleptine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. The exact molecular targets and pathways are still under investigation, but it likely involves binding to specific receptors and altering their activity.
Comparison with Similar Compounds
Fluoxetine: A widely used selective serotonin reuptake inhibitor (SSRI).
Sertraline: Another SSRI with a different chemical structure and pharmacological profile.
Amitriptyline: A tricyclic antidepressant with a broader mechanism of action.
Zafuleptine’s uniqueness lies in its specific chemical structure, which could offer distinct advantages in terms of efficacy and side effect profile, although this remains speculative due to the lack of clinical use.
Properties
CAS No. |
59210-06-9 |
|---|---|
Molecular Formula |
C17H26FNO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
InChI Key |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


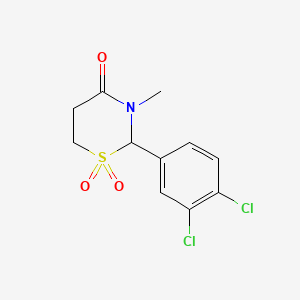
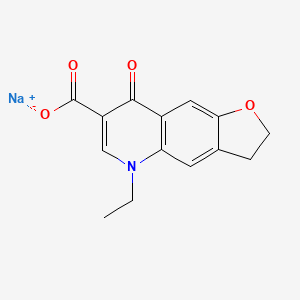
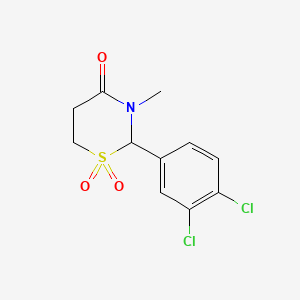
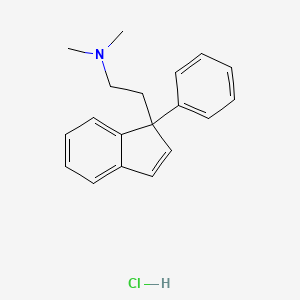
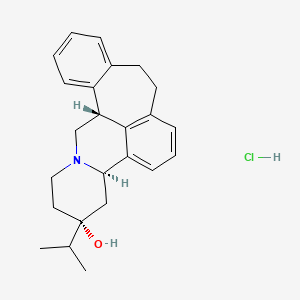

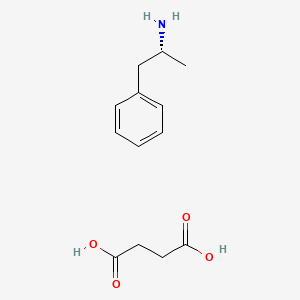
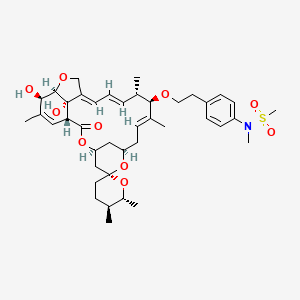
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
